3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside

Vue d'ensemble

Description

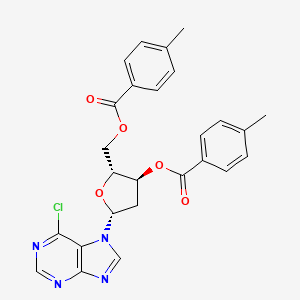

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is a synthetic nucleoside analog. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a deoxyribose sugar moiety that is further modified with ditoluoyl groups at the 3 and 5 positions. This compound is often used in biochemical research, particularly in the study of nucleoside analogs and their interactions with biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside typically involves the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the 6-chloropurine base. The ditoluoyl groups are then added to the 3 and 5 positions of the sugar moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the purine base can be substituted with other nucleophiles.

Hydrolysis: The ditoluoyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups on the sugar moiety.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to remove the ditoluoyl protecting groups.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted purine derivatives can be formed.

Hydrolysis: The major product is the deprotected nucleoside, which retains the purine base and the deoxyribose sugar.

Applications De Recherche Scientifique

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Studied for its interactions with enzymes involved in nucleoside metabolism.

Industry: Used in the development of nucleoside-based pharmaceuticals and biochemical assays.

Mécanisme D'action

The mechanism of action of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside involves its incorporation into nucleic acids or its interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can interfere with normal nucleic acid synthesis and function, leading to potential antiviral or anticancer effects. The ditoluoyl groups may also influence the compound’s solubility and cellular uptake.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloropurine: A simpler analog without the deoxyribose sugar or ditoluoyl groups.

3,5-O-Ditoluoyl 2’-Deoxyadenosine: Similar structure but with adenine as the base instead of 6-chloropurine.

2’-Deoxyguanosine: Another nucleoside analog with a different purine base.

Uniqueness

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is unique due to the combination of the 6-chloropurine base and the ditoluoyl-protected deoxyribose sugar. This structure provides distinct chemical properties and biological activities compared to other nucleoside analogs.

Activité Biologique

Overview

3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside (CAS No. 91713-51-8) is a synthetic nucleoside analog characterized by the combination of a 6-chloropurine base and a ditoluoyl-protected deoxyribose sugar. This compound is notable for its potential biological activities, particularly in the fields of oncology and virology.

Chemical Structure and Properties

- Molecular Formula : C26H23ClN4O5

- Molecular Weight : 506.943 g/mol

- IUPAC Name : [(2R,3S,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

The biological activity of 3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside primarily involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can disrupt normal nucleic acid synthesis, leading to potential antiviral and anticancer effects. The ditoluoyl groups may enhance the compound's solubility and cellular uptake, which are critical for its biological efficacy.

Antitumor Activity

3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside exhibits significant antitumor properties. It has been shown to target various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves:

- Inhibition of DNA synthesis : By mimicking natural nucleosides, it can be incorporated into DNA, leading to chain termination.

- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells.

Antiviral Activity

This compound has also demonstrated antiviral properties against several viruses, including:

- HIV : It interferes with viral replication by inhibiting reverse transcriptase.

- HCV : It shows promise in disrupting the life cycle of Hepatitis C virus.

Case Studies and Research Findings

-

Antitumor Efficacy in Cell Lines

- A study evaluated the effects of 3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside on various cancer cell lines (e.g., HeLa, MCF7). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to controls.

-

Mechanistic Studies

- Research demonstrated that this compound inhibits DNA polymerase activity in vitro, suggesting its potential as a chemotherapeutic agent. The inhibition was quantified using enzyme assays that measured nucleotide incorporation.

-

In Vivo Studies

- Animal models treated with this nucleoside analog showed reduced tumor growth rates compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloropurine | Simple purine base without sugar modification | Limited activity; primarily a precursor |

| 3,5-O-Ditoluoyl 2’-Deoxyadenosine | Adenine base instead of chloropurine | Broader antiviral spectrum |

| 2’-Deoxyguanosine | Different purine base | Antiviral but less potent than chloropurine analogs |

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNXWQNWNACXEE-PWRODBHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.